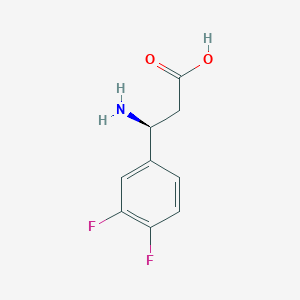

(3S)-3-amino-3-(3,4-difluorophenyl)propanoic Acid

Description

(3S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 3,4-difluorophenyl ring at the β-carbon. Its stereospecific (S)-configuration and fluorine substituents influence its physicochemical properties, such as solubility, melting point, and optical activity. This compound is synthesized via enantioselective methods like lipase-catalyzed reactions, yielding high enantiomeric purity (48.08% yield, [α] = −3.1 in H₂O) . Applications include pharmaceutical intermediates and research chemicals, particularly in studies targeting chiral bioactive molecules .

Properties

IUPAC Name |

(3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQXXTOCYJPXDI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249131 | |

| Record name | (βS)-β-Amino-3,4-difluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447416-70-8 | |

| Record name | (βS)-β-Amino-3,4-difluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447416-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3,4-difluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid typically involves the introduction of the difluorophenyl group into the amino acid backbone. One common method is the difluoromethylation of a precursor compound, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluorocarbene reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the difluorophenyl group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives with different functional groups .

Scientific Research Applications

(3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

(a) Fluorine Position Variations

- (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid (5b): Key Differences: Fluorines at the 3,5-positions instead of 3,3. Impact: Higher melting point (256–258°C vs. 229–231°C) and more negative optical rotation ([α] = −5.0 vs. −3.1), suggesting increased crystallinity and altered electronic interactions due to symmetric fluorine placement .

- (3S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid (BQ7): Key Differences: Fluorines on the propanoic acid chain (C2) instead of the phenyl ring. Impact: Reduced aromatic electronic effects; molecular weight (201.17 g/mol) is lower than the target compound (MW ≈ 215.18 g/mol). This structural variation may enhance metabolic stability due to decreased ring reactivity .

(b) Halogen Substitution (Fluorine vs. Chlorine)

- (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid: Key Differences: Chlorines replace fluorines at 3,4-positions. Impact: Higher molecular weight (MW ≈ 264.10 g/mol) and increased lipophilicity (ClogP ≈ 2.5 vs. ~1.8 for difluoro analog). Chlorine’s larger atomic radius and polarizability may improve binding affinity in hydrophobic enzyme pockets but reduce solubility .

Functional Group Additions

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid: Key Differences: Additional hydroxyl group at C2. Stereochemistry (2S,3S) may confer distinct biological activity profiles compared to the target compound’s (3S) configuration .

- (3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride: Key Differences: Methoxycarbonyl group at the phenyl ring’s 3-position. Impact: The ester group increases molecular weight (259.69 g/mol) and introduces hydrolytic instability, which could be leveraged for prodrug designs .

Electron-Withdrawing Group Effects

- (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid: Key Differences: Trifluoromethyl groups at 3,5-positions. Impact: Strong electron-withdrawing effects lower the pKa of the propanoic acid group, enhancing acidity. The increased lipophilicity (ClogP ≈ 3.8) may improve blood-brain barrier penetration, making it suitable for CNS-targeting therapeutics .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Lipase-catalyzed routes efficiently produce enantiopure difluorophenyl derivatives, but trifluoromethylated analogs require specialized fluorination techniques .

- Biological Relevance : Fluorine and chlorine substituents optimize pharmacokinetic profiles by balancing solubility and membrane permeability. For example, 3,4-difluoro analogs are preferred over dichloro derivatives in aqueous formulations due to lower molecular weight and higher solubility .

- Thermal Stability : Symmetric substitution (e.g., 3,5-difluoro) correlates with higher melting points, suggesting improved solid-state stability for formulation .

Biological Activity

(3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes an amino group, a carboxylic acid, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and as a scaffold for drug development.

- Molecular Formula : C10H10F2N1O2

- Molar Mass : 201.19 g/mol

- Structural Features : The difluorophenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly glutamate receptors. Compounds with similar structures have been shown to act as agonists or antagonists at these receptors, suggesting that this compound may also exhibit similar pharmacological effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound may have various biological activities:

- Neurotransmission Modulation : It may enhance or inhibit neurotransmitter release, potentially affecting mood and cognitive functions.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which could contribute to neuroprotection .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

-

Neurotransmitter Interaction Studies :

- A study evaluated the binding affinity of this compound at various receptor sites. Results indicated enhanced binding compared to non-fluorinated analogs, suggesting improved pharmacodynamics.

- Antioxidant Activity :

-

Anticancer Potential :

- Research involving A549 lung cancer cells showed that certain derivatives reduced cell viability significantly while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-2-(4-fluorophenyl)acetic acid | Fluorinated phenyl group | Potential analgesic properties |

| 4-Amino-2-methylphenylacetic acid | Methyl substitution on phenyl ring | Antidepressant effects |

| 2-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl group | Enhanced lipophilicity |

The presence of fluorinated groups generally enhances metabolic stability and alters lipophilicity compared to non-fluorinated counterparts, making these compounds valuable in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.